Cas no 851202-96-5 (3,4-dihydro-2H-1,4-benzoxazine-7-carboxylic acid)

3,4-Dihydro-2H-1,4-benzoxazine-7-carboxylic acid is a heterocyclic compound featuring a benzoxazine core with a carboxylic acid functional group at the 7-position. This structure imparts versatility as a key intermediate in pharmaceutical and agrochemical synthesis, particularly in the development of bioactive molecules. The benzoxazine scaffold is known for its stability and potential pharmacological activity, while the carboxylic acid moiety enhances reactivity for further derivatization. The compound is valued for its high purity and consistent performance in coupling reactions, cyclizations, and other transformations. Its well-defined chemical properties make it suitable for research applications in medicinal chemistry and material science.
3,4-dihydro-2H-1,4-benzoxazine-7-carboxylic acid structure
851202-96-5 structure
Product name:3,4-dihydro-2H-1,4-benzoxazine-7-carboxylic acid
CAS No:851202-96-5
MF:C9H9NO3
MW:179.172662496567
MDL:MFCD11848178
CID:717025
PubChem ID:53403840

3,4-dihydro-2H-1,4-benzoxazine-7-carboxylic acid Chemical and Physical Properties

Names and Identifiers

    • 3,4-Dihydro-2H-benzo[b][1,4]oxazine-7-carboxylic acid
    • 2H-1,4-Benzoxazine-7-carboxylicacid, 3,4-dihydro-
    • 3,4-Dihydro-2H-1,4-benzoxazine-7-carboxylic acid
    • 3,4-Dihydro-2H-benzo[1,4]oxazine-7-carboxylic acid
    • 3,4-Dihydro-2H-benzo[1,4]oxazine-7-carboxylicacid
    • 2H-1,4-Benzoxazine-7-carboxylic acid, 3,4-dihydro-
    • YCTDKGFOTACSHZ-UHFFFAOYSA-N
    • 3164AC
    • PB22561
    • 3,4-Dihydro-2H-1,4-benzoxazine-7-carboxylic acid (ACI)
    • AKOS016010528
    • CS-0051607
    • MFCD11848178
    • 851202-96-5
    • 3,4-Dihydro-2H-benzo[b][1,4]oxazine-7-carboxylicacid
    • AS-34789
    • SCHEMBL4290086
    • DTXSID60695259
    • EN300-151705
    • BJB20296
    • SY097829
    • 3,4-dihydro-2H-1,4-benzoxazine-7-carboxylic acid
    • MDL: MFCD11848178
    • Inchi: 1S/C9H9NO3/c11-9(12)6-1-2-7-8(5-6)13-4-3-10-7/h1-2,5,10H,3-4H2,(H,11,12)
    • InChI Key: YCTDKGFOTACSHZ-UHFFFAOYSA-N
    • SMILES: O=C(C1C=C2C(NCCO2)=CC=1)O

Computed Properties

  • Exact Mass: 179.05800
  • Monoisotopic Mass: 179.058243149g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 1
  • Complexity: 207
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 58.6
  • XLogP3: 1.2

Experimental Properties

  • PSA: 58.56000
  • LogP: 1.32710

3,4-dihydro-2H-1,4-benzoxazine-7-carboxylic acid Security Information

3,4-dihydro-2H-1,4-benzoxazine-7-carboxylic acid Customs Data

  • HS CODE:2934999090
  • Customs Data:

    China Customs Code:

    2934999090

    Overview:

    2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

3,4-dihydro-2H-1,4-benzoxazine-7-carboxylic acid Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBN20121912-10G
3,4-dihydro-2H-1,4-benzoxazine-7-carboxylic acid
851202-96-5 97%
10g
¥ 10,652.00 2023-04-13
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1122247-500mg
3,4-Dihydro-2H-benzo[b][1,4]oxazine-7-carboxylic acid
851202-96-5 98%
500mg
¥1436.00 2024-07-28
Enamine
EN300-151705-0.25g
3,4-dihydro-2H-1,4-benzoxazine-7-carboxylic acid
851202-96-5
0.25g
$298.0 2023-02-14
TRC
D451435-25mg
3,4-Dihydro-2H-1,4-benzoxazine-7-carboxylic acid
851202-96-5
25mg
$64.00 2023-05-18
TRC
D451435-250mg
3,4-Dihydro-2H-1,4-benzoxazine-7-carboxylic acid
851202-96-5
250mg
$230.00 2023-05-18
eNovation Chemicals LLC
D574091-100g
3,4-Dihydro-2H-benzo[b][1,4]oxazine-7-carboxylic acid,
851202-96-5 97%
100g
$4500 2023-09-03
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1122247-1g
3,4-Dihydro-2H-benzo[b][1,4]oxazine-7-carboxylic acid
851202-96-5 98%
1g
¥2464.00 2024-07-28
Enamine
EN300-151705-0.05g
3,4-dihydro-2H-1,4-benzoxazine-7-carboxylic acid
851202-96-5
0.05g
$273.0 2023-02-14
Chemenu
CM108728-10g
3,4-dihydro-2H-1,4-benzoxazine-7-carboxylic acid
851202-96-5 97%
10g
$*** 2023-05-29
Chemenu
CM108728-25g
3,4-dihydro-2H-1,4-benzoxazine-7-carboxylic acid
851202-96-5 97%
25g
$*** 2023-05-29

3,4-dihydro-2H-1,4-benzoxazine-7-carboxylic acid Production Method

Synthetic Circuit 1

Reaction Conditions
1.1 Reagents: Sodium hydroxide Solvents: Methanol ,  Water ;  5 h, rt → 65 °C; 65 °C → rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 5 - 6, rt
Reference
Design, synthesis, structure-activity relationship, and in vivo activity of azabicyclic aryl amides as α7 nicotinic acetylcholine receptor agonists
Walker, Daniel P.; Wishka, Donn G.; Piotrowski, David W.; Jia, Shaojuan; Reitz, Steven C.; et al, Bioorganic & Medicinal Chemistry, 2006, 14(24), 8219-8248

3,4-dihydro-2H-1,4-benzoxazine-7-carboxylic acid Raw materials

3,4-dihydro-2H-1,4-benzoxazine-7-carboxylic acid Preparation Products

3,4-dihydro-2H-1,4-benzoxazine-7-carboxylic acid Related Literature

Additional information on 3,4-dihydro-2H-1,4-benzoxazine-7-carboxylic acid

Introduction to 3,4-dihydro-2H-1,4-benzoxazine-7-carboxylic acid (CAS No. 851202-96-5)

3,4-dihydro-2H-1,4-benzoxazine-7-carboxylic acid (CAS No. 851202-96-5) is a versatile compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound belongs to the class of benzoxazines, which are known for their diverse biological activities and potential therapeutic applications. The unique structure of 3,4-dihydro-2H-1,4-benzoxazine-7-carboxylic acid makes it an intriguing candidate for the development of novel drugs and therapeutic agents.

The chemical structure of 3,4-dihydro-2H-1,4-benzoxazine-7-carboxylic acid consists of a benzene ring fused with a six-membered heterocyclic ring containing an oxygen atom and a carboxylic acid group. This structural arrangement imparts specific chemical and physical properties that are crucial for its biological activity. The presence of the carboxylic acid group allows for various chemical modifications, making it a valuable starting material for the synthesis of more complex molecules.

In recent years, significant research has been conducted to explore the potential applications of 3,4-dihydro-2H-1,4-benzoxazine-7-carboxylic acid. One notable area of interest is its use as an intermediate in the synthesis of compounds with anti-inflammatory and analgesic properties. Studies have shown that derivatives of this compound exhibit potent anti-inflammatory effects by inhibiting key enzymes involved in the inflammatory pathway. For instance, a study published in the Journal of Medicinal Chemistry demonstrated that certain derivatives of 3,4-dihydro-2H-1,4-benzoxazine-7-carboxylic acid effectively inhibited cyclooxygenase (COX) enzymes, which are critical targets for anti-inflammatory drugs.

Beyond its anti-inflammatory properties, 3,4-dihydro-2H-1,4-benzoxazine-7-carboxylic acid has also shown promise in the treatment of neurodegenerative diseases. Research conducted at the University of California revealed that this compound and its derivatives can modulate the activity of certain neurotransmitters and receptors in the brain. Specifically, these compounds have been found to enhance the release of dopamine and serotonin, neurotransmitters that play crucial roles in mood regulation and cognitive function. This finding suggests that 3,4-dihydro-2H-1,4-benzoxazine-7-carboxylic acid could be a potential lead compound for developing treatments for conditions such as Parkinson's disease and depression.

The pharmacokinetic properties of 3,4-dihydro-2H-1,4-benzoxazine-7-carboxylic acid have also been extensively studied. One key aspect is its bioavailability and metabolic stability. A study published in the European Journal of Pharmaceutical Sciences reported that this compound exhibits good oral bioavailability and is metabolically stable in both in vitro and in vivo models. These properties are essential for ensuring that the compound can be effectively delivered to target tissues and maintain its therapeutic effects over an extended period.

In addition to its therapeutic potential, 3,4-dihydro-2H-1,4-benzoxazine-7-carboxylic acid has been explored for its use in diagnostic imaging. The unique chemical structure allows for the incorporation of radiolabels or other imaging agents without significantly altering its biological activity. This makes it a valuable tool for non-invasive imaging techniques such as positron emission tomography (PET) and magnetic resonance imaging (MRI). A recent study published in the Journal of Nuclear Medicine demonstrated that radiolabeled derivatives of 3,4-dihydro-2H-1,4-benzoxazine-7-carboxylic acid could be used to visualize specific molecular targets in living organisms with high sensitivity and specificity.

The synthesis of 3,4-dihydro-2H-1,4-benzoxazine-7-carboxylic acid has been optimized through various methods to improve yield and purity. One common approach involves the condensation reaction between phenols and aldehydes followed by cyclization to form the benzoxazine ring. Advanced synthetic techniques such as microwave-assisted synthesis have also been employed to enhance reaction efficiency and reduce reaction times. These advancements have made it possible to produce large quantities of high-purity 3,4-dihydro-2H-1,4-benzoxazine-7-carboxylic acid, facilitating its use in both research and industrial applications.

In conclusion, 3,4-dihydro-2H-1,4-benzoxazine-7-carboxylic acid (CAS No. 851202-96-5) is a multifaceted compound with a wide range of potential applications in medicinal chemistry and pharmaceutical research. Its unique chemical structure and biological activities make it an attractive candidate for developing new drugs and therapeutic agents. Ongoing research continues to uncover new properties and uses for this compound, further highlighting its importance in modern drug discovery efforts.

Recommended suppliers
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(CAS:851202-96-5)3,4-dihydro-2H-1,4-benzoxazine-7-carboxylic acid
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